4-(diethylamino)benzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone
Overview
Description
4-(diethylamino)benzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, commonly known as DEAP-1, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. DEAP-1 is a hydrazone derivative of 4-(diethylamino)benzaldehyde, which has been shown to have anti-tumor properties.
Scientific Research Applications
DEAP-1 has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment. DEAP-1 has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mechanism of Action
The exact mechanism of action of DEAP-1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DEAP-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DEAP-1 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory properties. DEAP-1 has also been shown to have a low toxicity profile, making it a potentially safe and effective treatment option.
Advantages and Limitations for Lab Experiments
One of the main advantages of DEAP-1 is its low toxicity profile, which makes it a potentially safe and effective treatment option. However, one of the limitations of DEAP-1 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of cancer and other diseases.
Future Directions
There are a number of potential future directions for research on DEAP-1. One possible direction is to further investigate its mechanism of action in order to optimize its use in the treatment of cancer and other diseases. Another possible direction is to study its potential use in combination with other anti-cancer drugs in order to enhance its effectiveness. Additionally, more research is needed to determine the optimal dosage and administration of DEAP-1 in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of DEAP-1 involves the reaction of 4-(diethylamino)benzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine. The reaction is carried out in the presence of a catalyst under reflux conditions. The resulting product is then purified using column chromatography to obtain pure DEAP-1.
properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-5-22(6-2)16-9-7-15(8-10-16)12-18-21-17-19-13(3)11-14(4)20-17/h7-12H,5-6H2,1-4H3,(H,19,20,21)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJPHZXMKIKHNK-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323520 | |
Record name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
302965-55-5 | |
Record name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.